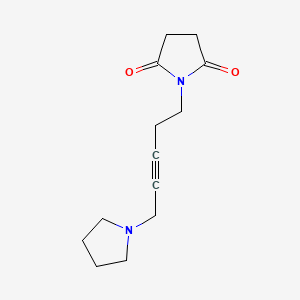
N-(5-Pyrrolidinopent-3-ynyl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Pyrrolidinopent-3-ynyl)succinimide, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolism Studies
One of the primary applications of N-(5-Pyrrolidinopent-3-ynyl)succinimide is in metabolic studies. Research has demonstrated that this compound undergoes enzymatic oxidation, particularly alpha to the acetylenic group, which is crucial for understanding its metabolic pathways.
Key Findings:
- Oxidation Products : The enzymatic oxidation of this compound by rat liver preparations resulted in the formation of N-(5-pyrrolidino-2-hydroxypent-3-ynyl)succinimide, identified through mass spectral analysis . This indicates the compound's interaction with cytochrome P-450 enzymes, suggesting a complex metabolic profile.
- Induction Effects : Substantial amounts of the metabolite were obtained from phenobarbital-treated rats, highlighting the role of enzyme induction in its metabolism . This finding is significant for understanding drug interactions and potential toxicity.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.
In Vitro Studies:
Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colon Cancer) | 10.0 |
These results suggest that this compound could serve as a lead compound for developing new anticancer agents .
Mechanisms of Action:
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses have indicated that treatment with this compound increases the percentage of apoptotic cells significantly compared to control groups.
- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells .
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
-
Study on Tumor Growth Inhibition :
- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls.
- Anti-inflammatory Effects :
属性
CAS 编号 |
29573-76-0 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-(5-pyrrolidin-1-ylpent-3-ynyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H18N2O2/c16-12-6-7-13(17)15(12)11-3-1-2-8-14-9-4-5-10-14/h3-11H2 |
InChI 键 |
NXAFJDDDPHVQDC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCCN2C(=O)CCC2=O |
规范 SMILES |
C1CCN(C1)CC#CCCN2C(=O)CCC2=O |
Key on ui other cas no. |
29573-76-0 |
同义词 |
BL 14 BL 14, citrate salt BL 14, citrate salt (1:1) BL-14 N-(5-pyrrolidinopent-3-ynyl)succinimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















